2-[(2-Chlorobenzyl)oxy]dibenzo[b,d]furan
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Overview
Description
2-[(2-Chlorobenzyl)oxy]dibenzo[b,d]furan is an organic compound that belongs to the dibenzofuran family Dibenzofurans are heterocyclic compounds consisting of two benzene rings fused to a central furan ring This specific compound features a 2-chlorobenzyl group attached via an oxygen atom to the dibenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorobenzyl)oxy]dibenzo[b,d]furan typically involves the following steps:
Starting Materials: The synthesis begins with dibenzofuran and 2-chlorobenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Procedure: Dibenzofuran is reacted with 2-chlorobenzyl chloride under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorobenzyl)oxy]dibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted dibenzofuran derivatives.
Scientific Research Applications
2-[(2-Chlorobenzyl)oxy]dibenzo[b,d]furan has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorobenzyl)oxy]dibenzo[b,d]furan involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors, affecting signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, which lacks the 2-chlorobenzyl group.
2-Chlorodibenzofuran: A similar compound with a chlorine atom directly attached to the dibenzofuran ring.
2-Benzyl-oxy-dibenzofuran: A compound with a benzyl group instead of a 2-chlorobenzyl group.
Uniqueness
2-[(2-Chlorobenzyl)oxy]dibenzo[b,d]furan is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H13ClO2 |
---|---|
Molecular Weight |
308.8 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methoxy]dibenzofuran |
InChI |
InChI=1S/C19H13ClO2/c20-17-7-3-1-5-13(17)12-21-14-9-10-19-16(11-14)15-6-2-4-8-18(15)22-19/h1-11H,12H2 |
InChI Key |
REVXWBFBUOLSMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)OC4=CC=CC=C43)Cl |
Origin of Product |
United States |
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